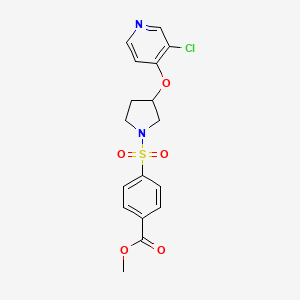

Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is a synthetic benzoate ester characterized by a sulfonamide-linked pyrrolidine moiety and a 3-chloropyridine substituent. Its structure combines a methyl benzoate core with a pyrrolidinylsulfonyl group, which is further substituted with a 3-chloropyridin-4-yloxy chain. Its structural complexity distinguishes it from simpler benzoate derivatives, as seen in pesticide or medicinal chemistry analogs .

Properties

IUPAC Name |

methyl 4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O5S/c1-24-17(21)12-2-4-14(5-3-12)26(22,23)20-9-7-13(11-20)25-16-6-8-19-10-15(16)18/h2-6,8,10,13H,7,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHSSNMQUKCHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the following steps:

Nucleophilic substitution reaction: Reacting 3-chloropyridine with an alkoxide to form 3-chloropyridin-4-yl ether.

Formation of pyrrolidine derivative: Introducing pyrrolidine to the chloropyridin-4-yl ether through nucleophilic substitution.

Sulfonylation: Sulfonyl chloride reacts with the pyrrolidine derivative to form the sulfonyl group.

Esterification: Reacting the sulfonylated compound with methyl benzoate under acidic conditions to produce methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate.

Industrial Production Methods

On an industrial scale, similar steps are followed with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated processes ensure large-scale synthesis with improved efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzoate ester may undergo oxidation under certain conditions, resulting in carboxylic acid formation.

Substitution: The chloropyridin moiety allows for further substitutions, modifying the core structure.

Hydrolysis: The ester bond is susceptible to hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate.

Substitution: Strong nucleophiles like alkoxides or amines.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Oxidation: Formation of carboxylic acids.

Substitution: Modified pyrrolidin-1-yl derivatives.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is explored in multiple scientific fields:

Chemistry: Used in synthesis as an intermediate or a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various enzymes and receptors.

Medicine: Studied for its efficacy in treating diseases, potentially serving as a lead compound for new drug development.

Industry: Employed in materials science for developing new polymers or coatings with specific properties.

Mechanism of Action

The compound's mechanism of action involves:

Interaction with molecular targets: Binding to specific receptors or enzymes, potentially inhibiting or activating their functions.

Pathways involved: May influence biochemical pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives (Group 1)

Compounds such as I-6230, I-6232, I-6273, I-6373, and I-6473 (from Molecules, 2011) share a benzoate core but differ in substituents and functional groups (Table 1). These analogs feature ethyl esters instead of methyl esters and incorporate phenethylamino or phenoxy/thioether linkages with heterocyclic moieties (e.g., pyridazine, isoxazole).

Key Differences :

- Ester Group : The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters, as methyl groups are less prone to enzymatic hydrolysis.

- Sulfonamide vs.

Methyl Benzoate-Based Pesticides (Group 2)

Several methyl benzoate derivatives listed in the Pesticide Chemicals Glossary (2001) are used as herbicides, such as haloxyfop methyl ester and diclofop-methyl (Table 2). These compounds feature phenoxypropanoate or pyrimidinyloxy substituents, contrasting with the target compound’s pyrrolidine-sulfonyl-3-chloropyridine system.

Key Differences :

- Heterocyclic Moieties: The target compound’s 3-chloropyridine group may offer distinct electronic and steric effects compared to the trifluoromethylpyridine in haloxyfop or dichlorophenoxy groups in diclofop. These differences could influence receptor specificity and environmental persistence.

- Sulfonamide Functionality: Unlike the ester-linked propanoate chains in Group 2, the sulfonamide group in the target compound may reduce photodegradation rates, enhancing field stability .

Research Findings and Mechanistic Insights

- Group 1 Analogs : The Molecules (2011) study highlights that pyridazine and isoxazole substituents in ethyl benzoates modulate solubility and kinase inhibition. For example, I-6232’s 6-methylpyridazine group improves aqueous solubility by 30% compared to I-6230 . This suggests that the target compound’s 3-chloropyridine group may similarly enhance lipophilicity and membrane permeability.

- Group 2 Pesticides: Haloxyfop methyl’s efficacy relies on its ability to inhibit acetyl-CoA carboxylase (ACCase) in grasses.

Biological Activity

Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the following molecular structure:

- Molecular Formula : C₁₈H₁₇ClN₂O₄S

- Molecular Weight : 360.8 g/mol

- CAS Number : 2034495-56-0

This compound incorporates various functional groups, including a chloropyridine moiety, a pyrrolidine ring, and a sulfonyl group, which contribute to its biological properties.

The biological activity of this compound is believed to involve:

- Receptor Binding : The compound may interact with specific receptors or enzymes, influencing their activity. This interaction can lead to either inhibition or activation of various biochemical pathways.

- Influence on Cellular Pathways : It is hypothesized that the compound may affect pathways related to inflammation, cell proliferation, and neurotransmission, potentially offering therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, chloropyridine derivatives have been noted for their ability to inhibit bacterial growth and show antifungal activity. The presence of the pyrrolidine ring may enhance these effects through improved cell membrane permeability.

Antitumor Activity

Preliminary studies suggest potential antitumor properties linked to the compound's structure. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through pathways such as the inhibition of the MDM2 protein, which regulates p53 activity .

Case Studies and Research Findings

- In Vitro Studies : Various derivatives of pyrrolidine and chloropyridine have been tested in vitro against different cancer cell lines. For example, studies have demonstrated that certain chloropyridine-containing compounds effectively inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis .

- Synergistic Effects : Research has indicated that combining similar compounds with established chemotherapeutics, such as doxorubicin, can enhance anticancer efficacy. This synergistic effect suggests that this compound could be explored in combination therapies for improved outcomes in cancer treatment .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Chloropyridine Derivatives | Chlorine substituent on pyridine | Antimicrobial |

| Pyrrolidine Derivatives | Varied substituents on pyrrolidine | Analgesic properties |

| Pyrazole Compounds | Methyl group on pyrazole | Anti-inflammatory |

Q & A

Q. Methodological Insight :

- Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

- Compare Hammett σ values for substituents to quantify electronic effects (e.g., σCl = +0.23) .

Advanced: What strategies resolve contradictions in biological activity data for sulfonyl benzoate derivatives?

Answer:

Contradictions often arise from:

- Solubility differences : Adjust DMSO/water ratios or use surfactants (e.g., Tween-80) to standardize assay conditions .

- Metabolic instability : Conduct stability studies in liver microsomes to identify labile groups (e.g., ester hydrolysis) .

- Off-target effects : Use knockout models or competitive binding assays to isolate target interactions .

Q. Data Analysis Workflow :

Normalize activity data to positive/negative controls.

Apply multivariate regression to account for variables (e.g., pH, solvent).

Validate with orthogonal assays (e.g., SPR vs. cellular uptake) .

Methodological: How does computational modeling aid in predicting binding modes with biological targets?

Answer:

- Docking simulations : Use AutoDock Vina to model interactions with sulfonyl-binding pockets (e.g., ATP-binding sites) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the pyrrolidine ring .

- QSAR : Correlate substituent electronegativity (e.g., Cl, CF3) with inhibitory potency (pIC50) .

Example QSAR Equation :

(σ = Hammett constant; π = lipophilicity)

Advanced: What are the limitations of current synthetic routes, and how can they be addressed?

Answer:

Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.